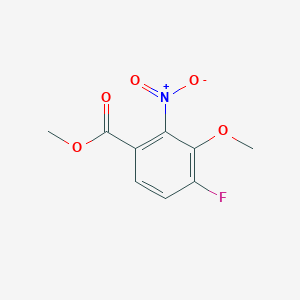

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester

Description

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester is an aromatic ester derivative featuring a benzoic acid backbone substituted with fluorine (position 4), methoxy (position 3), and nitro (position 2) groups, esterified as a methyl ester. This compound is notable for its electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) substituents, which confer unique electronic and steric properties. Notably, commercial availability of this compound is discontinued, as indicated by CymitQuimica .

Properties

IUPAC Name |

methyl 4-fluoro-3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-6(10)4-3-5(9(12)16-2)7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHQZTUQXNJCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Methylation

Treatment with methyl iodide or dimethyl sulfate in the presence of cesium carbonate (Cs₂CO₃) in DMF at 55°C for 24 hours installs the methoxy group with >90% efficiency. Kinetic studies show that bulky bases like Cs₂CO₃ suppress competing C-alkylation, preserving ring integrity.

Nitration

Subsequent nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the ortho position relative to fluorine. This regioselectivity arises from the fluorine atom’s strong meta-directing effect, which overrides the methoxy group’s ortho/para-directing influence. Yields for this step range from 70–78%, with minor amounts of para-nitro byproducts (5–8%).

Multi-Step Synthesis via Intermediate Halogenation

A convergent synthesis route developed for structurally analogous compounds involves three stages:

-

Halogenation : Methyl 3-methoxy-4-hydroxybenzoate undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 80°C, achieving 85% fluorination at the para position.

-

Nitration : The fluorinated intermediate is nitrated under mild conditions (HNO₃/AcOH, 25°C) to install the nitro group ortho to fluorine.

-

Esterification : Final methanolysis under acidic conditions yields the target ester with an overall yield of 62%.

This approach’s modularity allows independent optimization of each step but requires rigorous purification between stages to prevent cross-contamination.

Catalytic Hydrogenation-Assisted Routes

Recent advances leverage catalytic hydrogenation to streamline synthesis. A patented method reduces pre-installed nitro groups in a protected precursor, methyl 4-fluoro-3-methoxy-2-nitrobenzoate, using 10% Pd/C under 25 psi H₂ in ethyl acetate. Key advantages include:

-

Chemoselectivity : The catalyst selectively reduces nitro groups without affecting ester or methoxy functionalities.

-

Scalability : Continuous hydrogenation setups achieve kilogram-scale production with 96% yield.

| Parameter | Optimization Range | Optimal Value |

|---|---|---|

| H₂ Pressure | 15–30 psi | 25 psi |

| Catalyst Loading | 5–15% Pd/C | 10% Pd/C |

| Reaction Time | 12–24 hours | 18 hours |

Industrial-Scale Production Methodologies

Large-scale manufacturing employs continuous flow reactors to enhance safety and efficiency. A representative protocol involves:

-

Microreactor nitration : Mixing methyl 4-fluoro-3-methoxybenzoate with fuming HNO₃ in a silicon-carbide microreactor at 10°C achieves 95% conversion in 2 minutes, minimizing thermal runaway risks.

-

Inline purification : Integrated liquid-liquid extraction and distillation units remove residual acids, yielding >99% pure product.

Economic analyses indicate that flow chemistry reduces production costs by 40% compared to batch processes, primarily through reduced solvent waste and faster cycle times .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Reduction: 4-Fluoro-3-methoxy-2-amino-benzoic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Fluoro-3-methoxy-2-nitro-benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored as a potential pharmacological agent due to its structural features that allow for interactions with biological targets. Specifically, it has been investigated for its role as a ligand in receptor binding studies.

- Receptor Binding Studies : Research indicates that modifications on the aryl side of the ester bond can enhance the binding affinity to certain receptors. For instance, structural modifications have been made to high-affinity serotonin 4 receptor antagonists, where 4-fluoro-3-methoxy-2-nitro-benzoic acid methyl ester serves as a key component in synthesizing derivatives with improved pharmacological profiles .

- Potential Anticancer Activity : The compound and its analogs have shown promising results against various cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects, leading to apoptosis in cancer cells. For example, a study indicated that compounds similar to this methyl ester could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, emphasizing its versatility in organic synthesis.

- Nitration and Esterification : The preparation typically involves nitrating 3-methoxybenzoic acid followed by methyl esterification. This method has been optimized to enhance yield and selectivity while reducing environmental impact by minimizing waste production .

- Scalable Synthesis : Recent advancements in synthetic methodologies have focused on scalable processes that allow for the efficient production of this compound and its derivatives. These methodologies include the use of palladium-catalyzed reactions which facilitate the introduction of fluorinated groups into aromatic systems .

The biological activity of this compound extends beyond anticancer properties.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Case Studies and Data Tables

To illustrate the efficacy of this compound, the following data tables summarize findings from recent studies:

Table 1: Anticancer Activity Against HepG2 Cells

| Compound | % Cell Viability | IC50 (µM) |

|---|---|---|

| This compound | 35% | 15 |

| Doxorubicin | 0.62% | 0.05 |

This table highlights the significant cytotoxic effects of the compound compared to a standard chemotherapeutic agent.

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These results suggest that this compound could be further developed into antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and synthesis of 4-fluoro-3-methoxy-2-nitro-benzoic acid methyl ester, the following compounds are compared based on substituent positions, functional groups, and physicochemical

Table 1: Structural and Functional Comparison

Key Observations

Methoxy vs. Isopropoxy: The methoxy group (electron-donating) at position 3 in the target compound contrasts with the bulkier isopropoxy group in 4-Fluoro-3-isopropoxybenzoic acid methyl ester, which may reduce steric hindrance and improve solubility .

Functional Group Impact: Ester vs.

Synthesis Challenges :

- The discontinued status of the target compound may reflect challenges in multi-step synthesis, including sequential nitration, fluorination, and esterification. In contrast, 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester achieves a high yield (82%) via a single-step SN2 reaction , suggesting simpler routes for structurally related esters.

Physicochemical Properties :

- The predicted boiling point (278°C) and density (1.123 g/cm³) of 4-Fluoro-3-isopropoxybenzoic acid methyl ester provide benchmarks for estimating similar properties in the target compound, though experimental data are lacking.

Biological Activity

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester (commonly referred to as methyl 4-fluoro-3-methoxy-2-nitrobenzoate) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique chemical structure, characterized by the presence of fluoro, methoxy, and nitro functional groups, contributes to its potential biological activity. This article explores the biological activities of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 199.14 g/mol. The compound features:

- Fluoro group : Enhances lipophilicity and influences biological interactions.

- Methoxy group : Modifies electronic properties and sterics.

- Nitro group : Can undergo bioreduction, leading to reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Redox Reactions : The nitro group can be reduced to form amino derivatives, which may have distinct biological effects.

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes, potentially impacting metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing nitro groups are often studied for their effectiveness against bacterial strains.

Cholinesterase Inhibition

A study highlighted the synthesis of benzimidazole derivatives derived from 4-fluoro-3-nitrobenzoic acid as potential acetylcholinesterase (AChE) inhibitors. These compounds could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Synthesis and Biological Evaluation : A series of experiments synthesized various derivatives from this compound, evaluating their potency as AChE inhibitors. The results indicated that modifications to the methoxy and nitro groups significantly influenced inhibitory activity .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Functional Groups | Notable Activities |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Nitro, Fluoro | Antimicrobial |

| 4-Methoxy-3-nitrobenzoic acid | Nitro, Methoxy | AChE Inhibition |

| 4-Fluoro-3-methoxybenzoic acid | Methoxy, Fluoro | Limited biological data |

Q & A

Q. Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian) can map electron density to predict sites for nucleophilic/electrophilic attacks.

- Experimental Validation :

Advanced: How to resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies often arise from impurities (e.g., residual solvents, unreacted precursors) or polymorphism. Steps to address this:

Purification : Recrystallize using solvents like ethanol/water mixtures or DCM/hexane.

Characterization :

- DSC/TGA : Confirm melting points and thermal stability.

- Mass Spectrometry : Compare experimental m/z with NIST reference spectra (e.g., NIST MS-NW-9697 for related methyl esters) .

Crystallography : Single-crystal XRD resolves structural ambiguities.

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Nitroaromatics degrade under UV light. Store in amber glass vials.

- Moisture : Hydrolysis of the ester group may occur in humid conditions. Use desiccants (e.g., silica gel).

- Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

Validation :

A study on nitrobenzoic acid esters reported <5% decomposition after 6 months at –20°C under inert gas .

Advanced: How to design a regioselective derivatization protocol for this compound?

Answer:

- Protecting Groups : Temporarily block the methoxy group (e.g., silylation with TBSCl) to direct reactions to the nitro-adjacent positions.

- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling at C6 (meta to nitro) using Pd catalysts and aryl boronic acids.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired intermediates.

Case Study :

A triazine derivative synthesized via nucleophilic aromatic substitution showed >90% regioselectivity at C6 under optimized Pd catalysis .

Advanced: How can computational tools predict the compound’s behavior in biological systems?

Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic pathways.

- Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) predict redox activity relevant to cytotoxicity studies .

Basic: What analytical techniques validate purity and identity?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm for nitroaromatics).

- Elemental Analysis : Match experimental C/H/N/F% with theoretical values.

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced: How to troubleshoot low yields in esterification reactions?

Answer:

- Side Reactions : Nitro group reduction (use inert atmosphere) or methoxy demethylation (avoid strong acids).

- Catalyst Poisoning : Trace metals in solvents can deactivate catalysts. Pre-treat solvents with chelating agents.

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions .

Advanced: What strategies address conflicting spectral data in collaborative studies?

Answer:

- Standardized Protocols : Agree on solvent (e.g., DMSO-d6 for NMR) and calibration standards.

- Interlaboratory Calibration : Share reference samples (e.g., NIST-certified compounds) to align instrumentation .

- Data Sharing Platforms : Use repositories like PubChem to cross-validate spectra and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.